Corneal Permeability: 6-Fold Greater Penetration Than Diclofenac
Nepafenac demonstrates substantially enhanced corneal penetration compared to diclofenac sodium, a widely used ophthalmic NSAID. In vitro studies using isolated corneal tissue models revealed a six-fold greater corneal penetration rate for nepafenac relative to diclofenac [1]. This difference is attributed to nepafenac's non-ionizable, lipophilic molecular structure, whereas diclofenac possesses a more polar, acidic structure that hinders transcorneal diffusion [2]. The increased permeability enables more efficient delivery of the active moiety to intraocular target tissues, particularly relevant for conditions requiring high drug concentrations in the anterior and posterior chambers.
| Evidence Dimension | Corneal permeability (relative penetration rate) |
|---|---|
| Target Compound Data | Corneal penetration rate (relative value) |
| Comparator Or Baseline | Diclofenac sodium |
| Quantified Difference | Six-fold greater penetration |
| Conditions | In vitro isolated corneal tissue model |
Why This Matters
For procurement decisions involving ophthalmic NSAIDs for intraocular inflammation, nepafenac's superior corneal permeability translates to more reliable and efficient drug delivery to target tissues, reducing the risk of subtherapeutic exposure.
- [1] Kim SJ, Flach AJ, Jampol LM. Nonsteroidal anti-inflammatory drugs in ophthalmology. Surv Ophthalmol. 2010 Mar-Apr;55(2):108-33. doi: 10.1016/j.survophthal.2009.07.005. View Source
- [2] Lindstrom R, Kim T. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of nepafenac. Curr Med Res Opin. 2006 Feb;22(2):397-404. doi: 10.1080/14034940500327802. View Source
